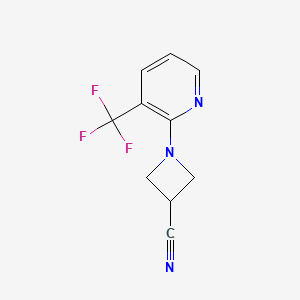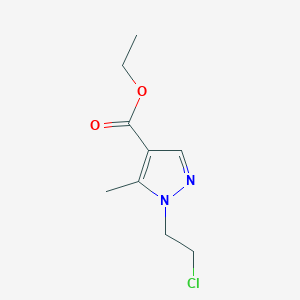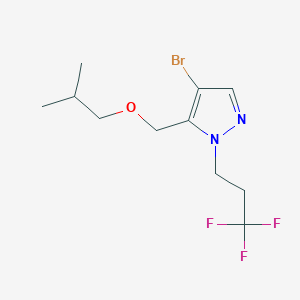
3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C16H11Cl3F3N3O and its molecular weight is 424.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
Studies have been conducted on molecules with similar structural features, focusing on their molecular structure, spectroscopic properties, and quantum chemical analyses. For instance, Sivakumar et al. (2021) investigated the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a specific molecule, highlighting its potential in antimicrobial applications and the understanding of its electronic properties through Density Functional Theory (DFT) analysis and Molecular Electrostatic Potential (MEP) mappings (Sivakumar et al., 2021).
Optical Properties and Protonation Studies
Research on chlorophyll derivatives with pyridyl groups has been conducted to explore their optical properties and behavior upon protonation, as seen in the work by Yamamoto and Tamiaki (2015). Such studies are crucial for understanding the photochemical and photophysical behaviors of complex molecules, potentially leading to applications in photodynamic therapy and solar energy conversion (Yamamoto & Tamiaki, 2015).
Electrochemical Synthesis and Characterization
The electrochemical synthesis and characterization of polymers derived from thiophene and its copolymers have been explored for their electrochromic properties. Research by Pang et al. (2006) into poly(3-chlorothiophene) demonstrates the potential of such materials in developing smart windows and display technologies (Pang et al., 2006).
Antiviral and Antimicrobial Agents
Synthetic efforts have also been directed towards creating novel heterocyclic compounds that serve as potent antiviral and antimicrobial agents. Katariya, Vennapu, and Shah (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine heterocyclic entities, showing significant biological activity against various pathogens. This underscores the potential of structurally complex molecules in drug development and the fight against resistant microbial strains (Katariya, Vennapu, & Shah, 2021).
Photodegradation Studies
The photodegradation behavior of isoxazolidine compounds in aqueous solutions has been investigated, revealing insights into the environmental fate and stability of such chemicals. Liu et al. (2012) studied the photodegradation of the isoxazolidine fungicide SYP-Z048, identifying multiple photoproducts and proposing degradation pathways. This research is vital for assessing the environmental impact of agrochemicals and pharmaceuticals (Liu et al., 2012).
Propiedades
IUPAC Name |
3-chloro-N-[[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O/c17-10-2-1-3-11(18)14(10)13-5-9(26-25-13)7-24-15-12(19)4-8(6-23-15)16(20,21)22/h1-4,6,9H,5,7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMQIEPVBABDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC=C2Cl)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
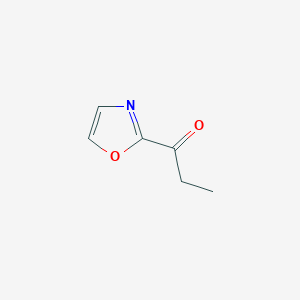

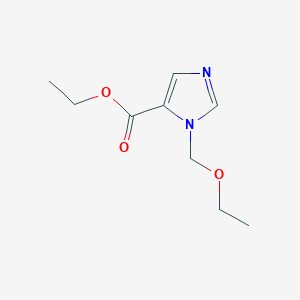
![N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2830506.png)
![1-(4-ethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2830507.png)
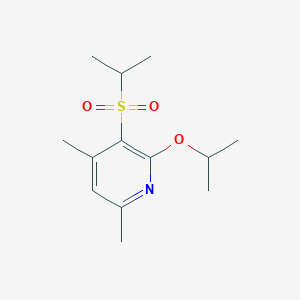
![N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2830509.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)
